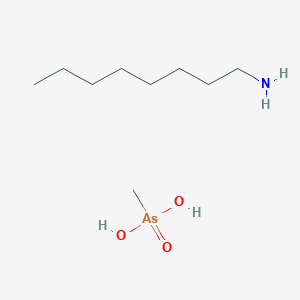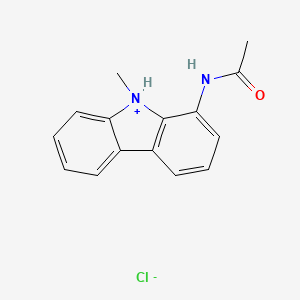
3-Acetamino-9-methylcarbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamino-9-methylcarbazole hydrochloride is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamino-9-methylcarbazole hydrochloride typically involves the acylation of 9-methylcarbazole with acetic anhydride in the presence of a catalyst, followed by the introduction of a hydrochloride group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the acylation reaction.
Catalyst: Acid catalysts such as sulfuric acid or phosphoric acid to promote the reaction.
Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Acetamino-9-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, amine derivatives, and oxidized carbazole compounds.
科学的研究の応用
3-Acetamino-9-methylcarbazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
作用機序
The mechanism of action of 3-Acetamino-9-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Amino-9-ethylcarbazole: Another carbazole derivative with similar structural features but different functional groups.
9-Methylcarbazole: The parent compound from which 3-Acetamino-9-methylcarbazole hydrochloride is derived.
N-Methylcarbazole: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific acetamino and methyl substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
64049-33-8 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC名 |
N-(9-methyl-9H-carbazol-9-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-10(18)16-13-8-5-7-12-11-6-3-4-9-14(11)17(2)15(12)13;/h3-9H,1-2H3,(H,16,18);1H |
InChIキー |
DEULAUISTMYAOY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC2=C1[NH+](C3=CC=CC=C23)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


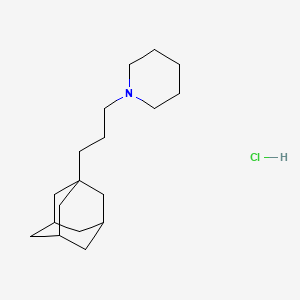
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
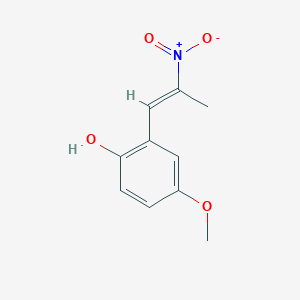
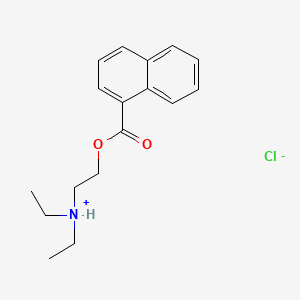
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
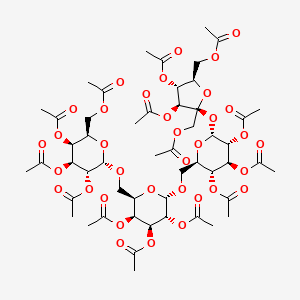
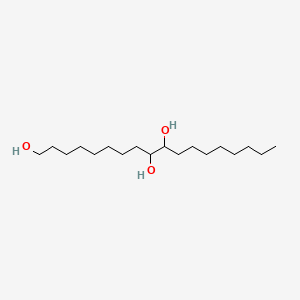
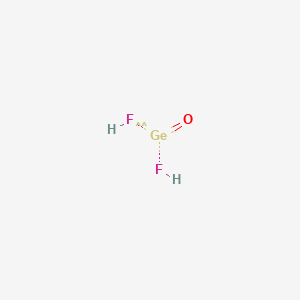
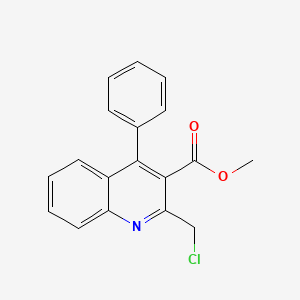
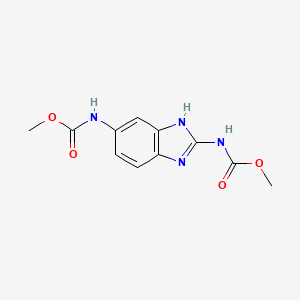
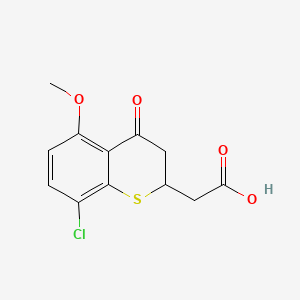
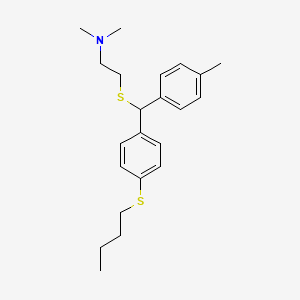
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
